molecular formula C17H22N2O4S B2661746 N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide CAS No. 690246-09-4

N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide

Cat. No. B2661746
CAS RN: 690246-09-4
M. Wt: 350.43
InChI Key: BOOZUPJLUBEQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, commonly known as Fmoc-amino acid, is a chemical compound widely used in scientific research. It is a derivative of the amino acid glycine and is used as a building block in the synthesis of peptides and proteins. Fmoc-amino acid is a valuable tool for researchers in the fields of biochemistry, molecular biology, and medicinal chemistry.

Scientific Research Applications

Alzheimer's Disease Therapeutic Agents

A study investigated multifunctional amides, including compounds structurally related to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, for their potential as therapeutic agents for Alzheimer's disease. These compounds demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, with promising enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes. One compound, in particular, showed very good activity, suggesting its potential as a template for developing new drugs against Alzheimer's disease (Mubashir Hassan et al., 2018).

Gastroprotective Agents

Another research avenue explored the development of new anti-ulcer agents, including N-(phenoxypropyl)acetamide derivatives with a thioether moiety, for their histamine H2-receptor antagonistic activity and gastroprotective activity. These compounds, structurally related to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, showed potent gastroprotective activity upon oral administration in rat models, positioning them as candidates for novel anti-ulcer drugs (Y. Sekine et al., 1998).

Anticancer Drug Development

Synthesis and structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound in the same class as N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, have been conducted to assess its anticancer potential. The compound demonstrated promising anticancer activity confirmed by in silico modeling, targeting the VEGFr receptor. This suggests the potential of such compounds in developing effective anticancer drugs (G. Sharma et al., 2018).

Crop Plant Protection

Mefluidide, a compound similar to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide, has shown capabilities in protecting chilling-sensitive plants like cucumber and corn from chilling injury. This suggests the potential application of such compounds in agriculture for enhancing crop resilience against temperature stress (M. Tseng & P. Li, 1984).

Antimicrobial Agents

Research into the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents has included compounds similar to N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide. These studies have led to promising results for both in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in addressing microbial resistance (E. Darwish et al., 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11-8-12(2)14(4)17(13(11)3)24(21,22)19-10-16(20)18-9-15-6-5-7-23-15/h5-8,19H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOZUPJLUBEQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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